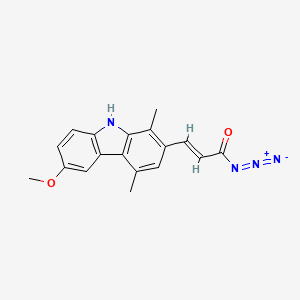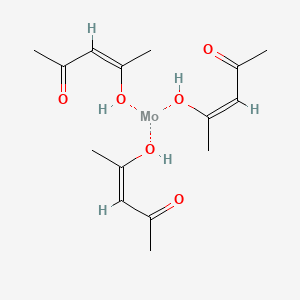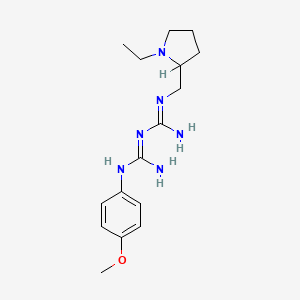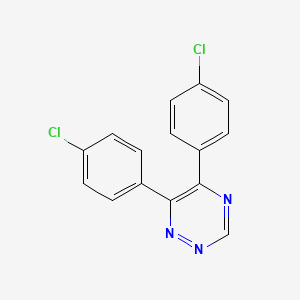
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol is a chemical compound with the molecular formula C13H22O. It is a derivative of indene, characterized by its unique structure that includes a methano bridge and multiple methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol typically involves the hydrogenation of related indene derivatives under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and precise control over reaction parameters is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and as a stabilizer in certain polymer formulations
Wirkmechanismus
The mechanism of action of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sativene: A similar compound with a methano bridge and multiple methyl groups.
Cedrene: Another related compound with a similar structure but different functional groups.
β-Funebrene: Shares structural similarities but differs in its chemical properties
Uniqueness
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol is unique due to its specific arrangement of methyl groups and the presence of a methano bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
59153-95-6 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2,2,7-trimethyltricyclo[4.3.1.03,7]decan-3-ol |
InChI |
InChI=1S/C13H22O/c1-11(2)9-4-6-12(3)10(8-9)5-7-13(11,12)14/h9-10,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
CMXNZZUTVVYBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC3(C1(CCC3C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





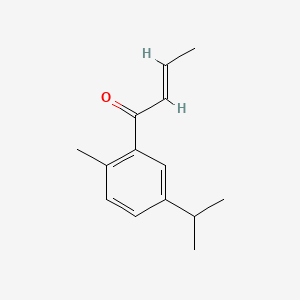
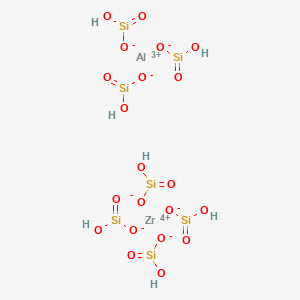
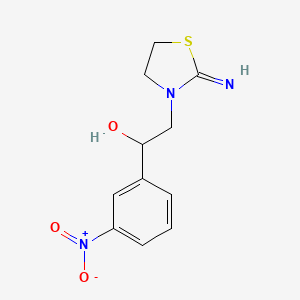
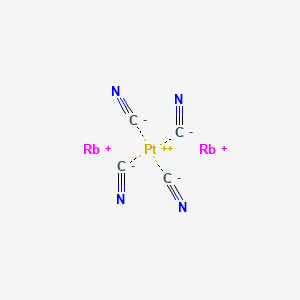
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
